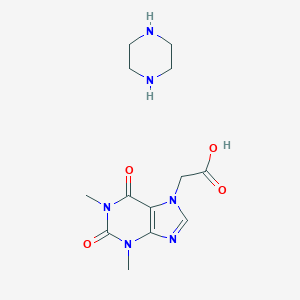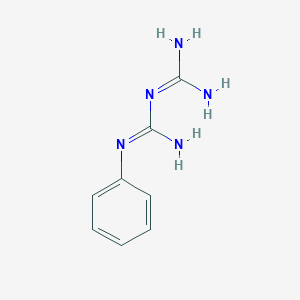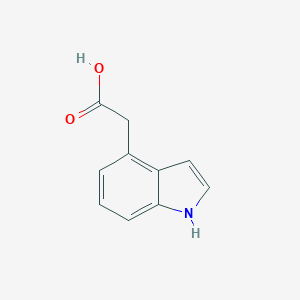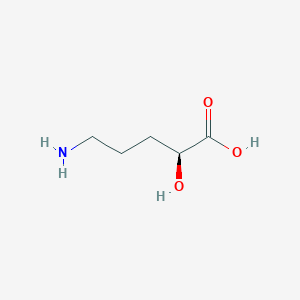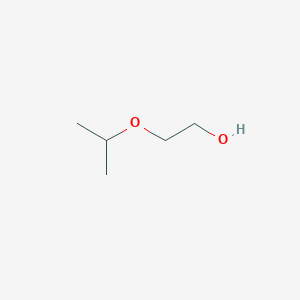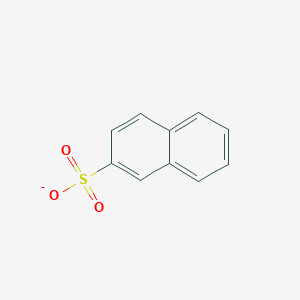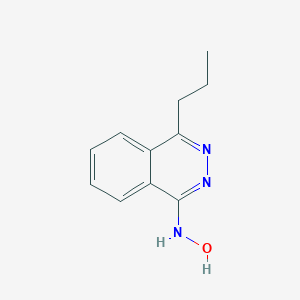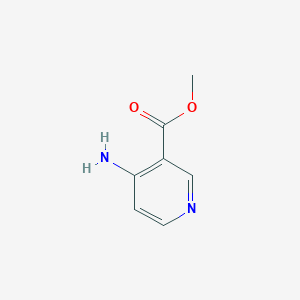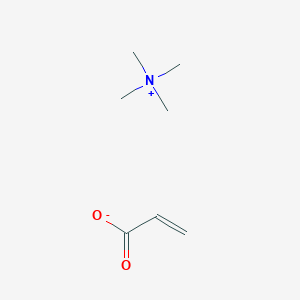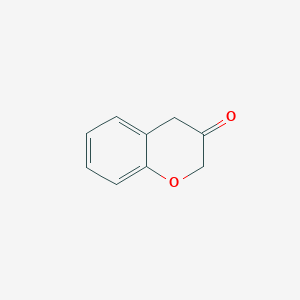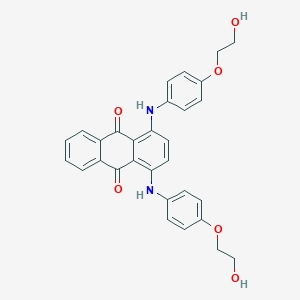
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone, also known as AQ17, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AQ17 belongs to the anthraquinone family of compounds and is characterized by its unique chemical structure, which makes it an attractive candidate for use in biomedical research.
Mechanism of Action
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to exert its biological effects through the inhibition of various enzymes, including topoisomerase II and protein kinase C. In addition, 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of reactive oxygen species (ROS) production. 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been shown to exhibit anti-inflammatory activity and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has several advantages for use in lab experiments, including its high solubility in water and its ability to penetrate cellular membranes. However, 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several potential future directions for the study of 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone, including its use as a fluorescent probe for imaging cellular structures and its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone and to investigate its potential side effects and toxicity. In addition, future studies could focus on the development of novel 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone derivatives with improved bioactivity and reduced toxicity.
Synthesis Methods
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone can be synthesized using a variety of methods, including the condensation of 1,4-diaminoanthraquinone with 4-(2-hydroxyethoxy)benzaldehyde. The resulting product is then subjected to further purification steps, including recrystallization and column chromatography, to obtain a pure sample of 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone.
Scientific Research Applications
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been extensively studied in the field of biomedical research due to its potential applications as a fluorescent probe for imaging cellular structures and as a potential therapeutic agent for the treatment of cancer. In addition, 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
properties
CAS RN |
16472-24-5 |
|---|---|
Molecular Formula |
C30H26N2O6 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
1,4-bis[4-(2-hydroxyethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O6/c33-15-17-37-21-9-5-19(6-10-21)31-25-13-14-26(32-20-7-11-22(12-8-20)38-18-16-34)28-27(25)29(35)23-3-1-2-4-24(23)30(28)36/h1-14,31-34H,15-18H2 |
InChI Key |
DHDAEMGLNSEYEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OCCO)NC5=CC=C(C=C5)OCCO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OCCO)NC5=CC=C(C=C5)OCCO |
Other CAS RN |
16472-24-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




